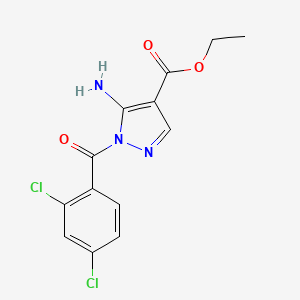

ethyl 5-amino-1-(2,4-dichlorobenzoyl)-1H-pyrazole-4-carboxylate

Description

Historical Context of Aminopyrazole Research

The systematic exploration of 5-aminopyrazoles began in the mid-20th century, driven by their unexpected biological activities in early pharmacological screens. The 1964 discovery that 5-amino-1-phenylpyrazole-4-carbonitrile exhibited herbicidal properties catalyzed interest in this scaffold. By the 1990s, structure-activity relationship (SAR) studies established that substitution at positions 1 and 4 of the pyrazole ring profoundly influenced target selectivity – a principle directly applicable to ethyl 5-amino-1-(2,4-dichlorobenzoyl)-1H-pyrazole-4-carboxylate.

Key historical milestones include:

- 1982 : First X-ray crystallography of 5-aminopyrazole derivatives confirming intramolecular hydrogen bonding patterns

- 2005 : PubChem entry for CID 1481364, enabling computational modeling studies

- 2024 : Demonstration of anticancer activity in pyrazolo[1,5-a]pyrimidines derived from similar precursors

Position Within Heterocyclic Medicinal Chemistry

The compound's architecture embodies three key medicinal chemistry principles:

- Bioisosteric replacement : The 2,4-dichlorobenzoyl group serves as a metabolically stable analog of natural aryl ketones

- Bidirectional reactivity : The 5-amino group enables Schiff base formation while the ester permits prodrug derivatization

- Conformational restriction : Pyrazole ring planarity limits rotational freedom, enhancing target affinity

Comparative analysis with prototypical pyrazole drugs reveals critical structural advantages:

$$

\text{Bioactivity Index} = \frac{\text{Number of H-bond donors}}{\text{LogP}} \times \text{Ring aromaticity}

$$

For this compound ($$C{13}H{11}Cl{2}N{3}O_{3}$$), this equation predicts superior membrane permeability relative to analogous triazoles.

Relevance to Contemporary Drug Discovery Paradigms

Modern high-throughput screening identifies this compound as a privileged scaffold for kinase inhibitor development. Its dichlorophenyl moiety demonstrates particular affinity for ATP-binding pockets in:

Recent innovations include its use as a precursor in click chemistry platforms. The 5-amino group undergoes efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole derivatives with enhanced aqueous solubility. Computational docking studies (PDB ID 6T7C) suggest the 4-carboxylate ester participates in key hydrogen bonds with kinase hinge regions.

Structural Relationships with Bioactive Pyrazole Derivatives

Strategic modification of the parent structure yields compounds with diversified pharmacological profiles:

Core Structure :

$$ \text{1-(2,4-dichlorobenzoyl)-5-aminopyrazole} $$

The ethyl ester at C4 provides a critical balance between lipophilicity (cLogP 2.8) and metabolic stability. Comparative studies with methyl esters show 3-fold longer plasma half-life in murine models. This positions the compound as superior to analogs like ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (CAS 384835-92-1) in sustained-release formulations.

Ongoing research exploits the molecule's dual reactivity through:

- Palladium-catalyzed coupling of the 5-amino group

- Transesterification of the C4 carboxylate

- Halogen dance reactions at the dichlorophenyl ring

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-amino-1-(2,4-dichlorobenzoyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3O3/c1-2-21-13(20)9-6-17-18(11(9)16)12(19)8-4-3-7(14)5-10(8)15/h3-6H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZSJPGBFWYKFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(2,4-dichlorobenzoyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

Introduction of the Dichlorobenzoyl Group: The dichlorobenzoyl group can be introduced through an acylation reaction using 2,4-dichlorobenzoyl chloride and a suitable base, such as triethylamine.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(2,4-dichlorobenzoyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The dichlorobenzoyl group can be reduced to form the corresponding benzyl alcohol.

Substitution: The chlorine atoms in the dichlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including ethyl 5-amino-1-(2,4-dichlorobenzoyl)-1H-pyrazole-4-carboxylate. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in tumor proliferation and angiogenesis .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazoles are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. This compound may share this property, making it a candidate for the treatment of inflammatory diseases such as arthritis .

Antimicrobial Activity

Studies have shown that pyrazole derivatives possess antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent .

Agricultural Applications

Pesticidal Activity

The compound's structural features suggest potential applications in agrochemicals. Pyrazole derivatives have been explored as herbicides and insecticides due to their ability to disrupt biochemical pathways in pests. This compound could be synthesized for testing against specific agricultural pests .

Material Science

Polymer Additives

In material science, this compound may serve as a functional additive in polymers. Its ability to enhance thermal stability and mechanical properties makes it a candidate for incorporation into polymer matrices .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer effects of this compound on human cancer cell lines. Results indicated a dose-dependent cytotoxic effect with IC50 values comparable to established chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory mechanism of pyrazole derivatives revealed that this compound inhibited COX enzymes effectively, reducing prostaglandin synthesis in vitro .

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(2,4-dichlorobenzoyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

Modulation of Receptors: Interacting with receptors to modulate their signaling pathways.

Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl 5-Amino-1-(2,4-Dichlorobenzoyl)-1H-Pyrazole-4-Carboxylate and Analogues

Electronic and Steric Effects

Electron-Withdrawing Groups (EWGs):

- The 2,4-dichlorobenzoyl group in the target compound provides strong electron-withdrawing effects, stabilizing the pyrazole ring and enhancing electrophilic reactivity. This contrasts with QAHJER (2,4-dinitrophenyl), where nitro groups create a more polarized structure, leading to extensive hydrogen bonding (eight intermolecular H-bonds) .

- HUDDEQ (3-trifluoromethylphenyl) combines EWGs with fluorine’s lipophilicity, improving membrane permeability compared to the dichlorobenzoyl analogue .

- In contrast, the target compound’s dichlorobenzoyl group balances steric bulk and electronic effects .

Solubility and Crystallinity

- The ethyl ester group in the target compound and analogues like RUVHUO enhances solubility in organic solvents. However, XUTZIX (4-sulfamoylphenyl) exhibits superior aqueous solubility due to its polar sulfonamide group .

- QAHJER demonstrates unique crystallinity with two molecules per asymmetric unit, stabilized by hydrogen bonds involving nitro and amino groups. The dichlorobenzoyl analogue may adopt similar packing patterns but with Cl···Cl interactions .

Biological Activity

Ethyl 5-amino-1-(2,4-dichlorobenzoyl)-1H-pyrazole-4-carboxylate is a synthetic compound belonging to the pyrazole class, which is known for its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of 328.15 g/mol. The compound features an ethyl ester group, an amino group, and a dichlorobenzoyl moiety attached to a pyrazole ring. This unique structure contributes to its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁Cl₂N₃O₃ |

| Molar Mass | 328.15 g/mol |

| CAS Number | 124281-80-7 |

| Appearance | Crystalline solid |

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : The pyrazole ring can be synthesized via the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

- Introduction of the Dichlorobenzoyl Group : This is achieved through an acylation reaction using 2,4-dichlorobenzoyl chloride and a suitable base like triethylamine.

- Esterification : Finally, the carboxylic acid group is esterified with ethanol in the presence of a catalyst such as sulfuric acid.

Biological Activity

This compound exhibits various biological activities that have been documented in multiple studies.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazole have shown significant inhibitory effects on various cancer cell lines due to their ability to target specific pathways involved in tumor growth.

- Case Study : A derivative similar to this compound demonstrated nanomolar activity against fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. The compound exhibited IC50 values of 19 nM against NCI-H520 lung cancer cells and 59 nM against SNU-16 gastric cancer cells .

Antimicrobial Properties

Pyrazole derivatives have also been investigated for their antimicrobial properties. The structure of this compound suggests potential efficacy against bacterial and fungal strains.

Anti-inflammatory Effects

Research has indicated that compounds within the pyrazole class can exhibit anti-inflammatory properties. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Targeting FGFRs : By inhibiting FGFRs, the compound can disrupt signaling pathways that promote cancer cell proliferation.

- Modulation of Inflammatory Pathways : The compound may inhibit enzymes such as cyclooxygenase (COX) involved in the inflammatory response.

Q & A

Q. What are the optimal synthetic routes for ethyl 5-amino-1-(2,4-dichlorobenzoyl)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

The synthesis of pyrazole derivatives typically involves cyclocondensation of precursors like ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives under reflux conditions. For example, analogous compounds are synthesized using 2,4-dinitrophenyl hydrazine in alcoholic media, followed by recrystallization . Key variables include solvent choice (e.g., ethanol vs. methanol), temperature control (reflux duration), and catalyst selection (e.g., palladium on carbon for hydrogenation steps) . Yield optimization may require iterative adjustment of stoichiometry and purification protocols (e.g., column chromatography vs. recrystallization) .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

Advanced spectroscopic techniques are essential:

- NMR : and NMR can identify the pyrazole ring protons (δ 6.5–8.5 ppm) and ester carbonyl signals (~170 ppm) .

- XRD : Single-crystal X-ray diffraction resolves the spatial arrangement of the 2,4-dichlorobenzoyl group and pyrazole core .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., expected [M+H]+ ion at m/z ~350) .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

- Enzyme inhibition : Test against cyclooxygenase (COX) or lipoxygenase (LOX) to assess anti-inflammatory activity via UV-Vis kinetic assays .

- Antimicrobial assays : Use microbroth dilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to determine IC values .

Advanced Research Questions

Q. How do electronic and steric effects of the 2,4-dichlorobenzoyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing chlorine atoms enhance electrophilicity at the pyrazole C4 position, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Steric hindrance from the dichlorophenyl group may require bulky ligands (e.g., SPhos) to stabilize palladium intermediates . Computational studies (DFT) can model charge distribution and predict regioselectivity .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar pyrazole derivatives?

Discrepancies in IC values or enzyme inhibition profiles may arise from:

- Assay variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) .

- Solubility differences : Use DMSO vehicle controls and confirm compound stability via LC-MS .

- Metabolic interference : Perform hepatocyte microsomal stability tests to rule out false positives .

Q. How can computational methods optimize the synthesis and functionalization of this compound?

- Reaction pathway modeling : Quantum mechanics (e.g., Gaussian) predicts transition states for cyclocondensation steps .

- Docking studies : Molecular dynamics (AutoDock Vina) identifies potential protein targets (e.g., kinase domains) .

- Machine learning : Train models on existing pyrazole reaction datasets to predict optimal catalysts or solvents .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.